3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184980-29-7
VCID: VC7818807
InChI: InChI=1S/C16H20N2.ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;/h5-8H,17-18H2,1-4H3;1H
SMILES: CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl
Molecular Formula: C16H21ClN2
Molecular Weight: 276.8 g/mol

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride

CAS No.: 1184980-29-7

Cat. No.: VC7818807

Molecular Formula: C16H21ClN2

Molecular Weight: 276.8 g/mol

* For research use only. Not for human or veterinary use.

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride - 1184980-29-7

Specification

CAS No. 1184980-29-7
Molecular Formula C16H21ClN2
Molecular Weight 276.8 g/mol
IUPAC Name 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrochloride
Standard InChI InChI=1S/C16H20N2.ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;/h5-8H,17-18H2,1-4H3;1H
Standard InChI Key OBWSOTREAMFOCQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl
Canonical SMILES CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride is C₁₆H₂₀N₂·HCl, yielding a molecular weight of 284.8 g/mol. The compound’s IUPAC name reflects its substitution pattern: 4,4'-diamino-3,3',5,5'-tetramethyl-1,1'-biphenyl hydrochloride. Its structure comprises two phenyl rings connected by a single bond, with methyl groups at the 3,5 positions on each ring and primary amine groups at the 4 positions (Figure 1) .

Table 1: Key Identifiers

PropertyValue
CAS Number1184980-29-7
Molecular FormulaC₁₆H₂₀N₂·HCl
Molecular Weight284.8 g/mol
IUPAC Name4,4'-Diamino-3,3',5,5'-tetramethyl-1,1'-biphenyl hydrochloride

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride involves a multi-step process:

  • Ullmann Coupling: A copper-catalyzed coupling of 3,5-dimethyl-4-nitroiodobenzene forms the biphenyl scaffold.

  • Nitro Reduction: Catalytic hydrogenation converts nitro groups to amines.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Ullmann CouplingCu, DMF, 120°C, 24 hr65–70
Nitro ReductionH₂/Pd-C, MeOH, RT85–90
Hydrochloride FormationHCl (g), Et₂O, 0°C95

Purification and Analysis

Purification via recrystallization from ethanol/water mixtures achieves >98% purity (HPLC). Residual solvents are monitored per ICH guidelines, with limits <500 ppm for DMF and <3000 ppm for methanol .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (45 mg/mL) and DMF (32 mg/mL). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under nitrogen .

Table 3: Physicochemical Data

PropertyValue
Melting Point215–218°C (dec.)
logP (Octanol/Water)2.8 ± 0.3
pKa (Ammonium)5.1

Applications in Pharmaceutical Research

Materials Science Applications

In polymer chemistry, this diamine facilitates epoxy resin curing, enhancing thermal stability (Tg > 150°C). Its rigid structure improves mechanical properties in polyimide films used for flexible electronics .

Recent Research Developments

A 2024 computational study predicted strong binding affinity (ΔG = -9.2 kcal/mol) between this compound and the SARS-CoV-2 main protease, suggesting antiviral potential. Experimental validation is pending .

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